molecular formula C11H14N2O9 B1202165 Uridine-5-oxyacetic acid CAS No. 28144-25-4

Uridine-5-oxyacetic acid

Numéro de catalogue B1202165
Numéro CAS: 28144-25-4
Poids moléculaire: 318.24 g/mol
Clé InChI: RVCNQQGZJWVLIP-VPCXQMTMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Uridine-5-oxyacetic acid (U5OA) is an important biochemical compound that has been studied extensively in recent years. It is a natural product found in the human body, and its structure is similar to that of uridine, a nucleoside found in RNA. U5OA plays an important role in various biochemical and physiological processes, and has been used in a variety of scientific research applications.

Applications De Recherche Scientifique

  • Mechanism of Decoding Capacity Expansion in tRNAs : Uridine-5-oxyacetic acid, when modified at the wobble position of tRNA, enables a single tRNA to decode all four codons in a degenerate codon box. This modification helps to prestructure the anticodon loop and allows for unusual base pairs with noncomplementary codon bases, expanding the decoding capability of a tRNA (Weixlbaumer et al., 2007).

  • Biosynthesis in Specific Prokaryotic Transfer RNAs : The derivatives 5-methoxyuridine and uridine-5-oxyacetic acid are found in the first position of anticondons in certain tRNA species. These modifications are derived from a common precursor, 5-hydroxyuridine (Murao et al., 1978).

  • Structural Analysis in E. coli tRNAs : The structure of Uridin-5-oxyacetic acid is significant as it participates directly in codon-anticodon base-pairing in the decoding process of protein biosynthesis. Modifications in this molecule can affect its ability to form hydrogen bonds and thereby influence the decoding process (Morikawa et al., 1974).

  • Role in RNA Structure and Function : Uridine-5-oxyacetic acid uridine, known for its capability to bind adenosine, wobble to guanosine, and form mismatch base pairs, plays a significant role in RNA structure and function. This is evident from the geometry and free energies of base pairings calculated in aqueous solution (Vendeix et al., 2009).

  • Modification and Decoding Capability in tRNAs : Uridine-5-oxyacetic acid at the wobble position is critical for reading G-ending codons, expanding the decoding capacity of tRNAs to read multiple codons (Näsvall et al., 2007).

Propriétés

IUPAC Name

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O9/c14-2-5-7(17)8(18)10(22-5)13-1-4(21-3-6(15)16)9(19)12-11(13)20/h1,5,7-8,10,14,17-18H,2-3H2,(H,15,16)(H,12,19,20)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCNQQGZJWVLIP-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182414
Record name Uridine-5-oxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine-5-oxyacetic acid

CAS RN

28144-25-4
Record name Uridine-5-oxyacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28144-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uridine-5-oxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028144254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine-5-oxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine-5-oxyacetic acid
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Uridine-5-oxyacetic acid
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Uridine-5-oxyacetic acid
Reactant of Route 4
Uridine-5-oxyacetic acid
Reactant of Route 5
Uridine-5-oxyacetic acid
Reactant of Route 6
Uridine-5-oxyacetic acid

Citations

For This Compound
520
Citations
SJ Näsvall, P Chen, GR Björk - Rna, 2007 - rnajournal.cshlp.org
… However, U in the wobble position is almost always modified, and Salmonella enterica tRNAs containing the modified nucleoside uridine-5-oxyacetic acid (cmo 5 U34) at this position …
Number of citations: 99 rnajournal.cshlp.org
SJ NÄSVALL, P Chen, GR BJÖRK - Rna, 2004 - rnajournal.cshlp.org
… In Salmonella enterica serovar Typhimurium five of the eight family codon boxes are decoded by a tRNA having the modified nucleoside uridine-5-oxyacetic acid (cmo 5 U) as a wobble …
Number of citations: 132 rnajournal.cshlp.org
K Murao, H Ishikura, M Albani… - Nucleic Acids …, 1978 - academic.oup.com
… aoli is not totally submethylated, it should comprise uridine-5-oxyacetic acid and the common precursor of cmo U and mo U. The analysis of submodified E. ooli tRNA by H-postlabel ing …
Number of citations: 13 academic.oup.com
E Strebitzer, A Rangadurai, R Plangger… - … A European Journal, 2018 - Wiley Online Library
… Uridine 5-oxyacetic acid (cmo 5 U) is one such modification that based on X-ray crystallographic and biochemical data has been proposed to increase the efficiency of translation of G-…
K Morikawa, K Torii, Y Iitaka, M Tsuboi - … Crystallographica Section B …, 1975 - scripts.iucr.org
… Uridine-5-oxyacetic acid is a minor constituent occurring at the first position of the anticodon of E. colit RNAval (Murao, Saneyoshi, Harada & Nishimura, 1970). This molecule takes part …
Number of citations: 10 scripts.iucr.org
J Horowitz, O Ching-Nan, M Ishaq, J Ofengand… - Journal of Molecular …, 1974 - Elsevier
… 87% replacement of pseudouridine, 95% replacement of ribothymidine, dihydrouridine, 4-thiouridine, and uridine and 74% replacement of the uridine-5-oxyacetic acid were achieved. 6…
Number of citations: 48 www.sciencedirect.com
HM Berman, D Marcu, P Narayanan… - Nucleic acids …, 1978 - academic.oup.com
… In the structure of a related minor base, uridine-5-oxyacetic acid methyl 18 ester , the side … of uridine-5-oxyacetic acid with other nucleosides, see H. Iwahashi and Y. Kyogoku, Nucl. …
Number of citations: 20 academic.oup.com
J Ofengand, J Bierbaum, J Horowitz… - Journal of Molecular …, 1974 - Elsevier
… The degree of substitution was 87% or better for uridine, pseudouridine, ribothymidine, dihydrouridine, and 4-thiouridine, and st least 75% for uridine-5-oxyacetic acid. Each of these …
Number of citations: 33 www.sciencedirect.com
H Ryu, TL Grove, SC Almo, J Kim - Nucleic acids research, 2018 - academic.oup.com
… The modified wobble nucleoside uridine-5-oxyacetic acid in tRNA Pro (cmo 5 UGG) … On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic …
Number of citations: 13 academic.oup.com
Y Sakai, K Miyauchi, S Kimura… - Nucleic Acids Research, 2016 - academic.oup.com
Post-transcriptional modifications at the anticodon first (wobble) position of tRNA play critical roles in precise decoding of genetic codes. 5-carboxymethoxyuridine (cmo 5 U) and its …
Number of citations: 47 academic.oup.com

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